molecular formula C16H21Cl3O3 B1632689 2,4,5-T-2-OCTYL ESTER

2,4,5-T-2-OCTYL ESTER

Cat. No.: B1632689
M. Wt: 367.7 g/mol
InChI Key: LNNVYVOLCDEYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-T-2-OCTYL ESTER (CAS 219827-50-6) is a synthetic organic compound belonging to the ester class of phenoxy herbicides. It is a derivative of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a well-known auxinic herbicide . The compound acts as a plant growth regulator, mimicking the action of natural auxin (Indole-3-acetic acid) and inducing uncontrolled, lethal growth in susceptible broadleaf plants . This mechanism makes it a valuable tool for researching plant physiology and the effects of synthetic auxins. Researchers also utilize this ester in environmental fate and ecotoxicology studies. Its physicochemical properties, typical of esters, such as lower water solubility and higher lipophilicity compared to the parent acid, make it an important subject for investigating the behavior, persistence, and metabolic pathways of phenoxy herbicides in the environment . It is critical to note that 2,4,5-T was historically withdrawn from agricultural use due to concerns related to contamination with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) during earlier manufacturing processes . Consequently, this compound is offered exclusively for controlled laboratory research. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H21Cl3O3

Molecular Weight

367.7 g/mol

IUPAC Name

octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3

InChI Key

LNNVYVOLCDEYEU-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Historical and Contextual Perspectives on 2,4,5 T 2 Octyl Ester Research

Evolution of Phenoxy Herbicide Research and Applications

The journey of phenoxy herbicides began in the 1940s amidst wartime research in the United States and Britain. forestresearch.gov.uk Scientists discovered that certain chlorinated phenoxyacetic acid derivatives possessed potent herbicidal properties, acting as synthetic auxins or plant growth regulators. wikipedia.orgcambridge.orgencyclopedia.pub These compounds, including the now well-known 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-o-tolyloxy)acetic acid (MCPA), were revolutionary because they could selectively kill broad-leaved plants (dicots) without significantly harming grasses (monocots). forestresearch.gov.ukcambridge.orgwikipedia.org This discovery transformed agricultural practices, for the first time providing an inexpensive and effective method to control broadleaf weeds in crucial cereal crops like wheat, corn, and rice. wikipedia.orgresearchgate.net

These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable within the plant. nih.govnih.gov At high concentrations, they induce uncontrolled and distorted growth, leading to the plant's death. nih.govic.ac.uk Following the initial discoveries of 2,4-D and MCPA, a related compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), was developed a few years later. forestresearch.gov.uk Research revealed that 2,4,5-T was particularly effective against woody plant species, which expanded the utility of phenoxy herbicides into forestry, rangeland management, and industrial site maintenance. forestresearch.gov.ukcambridge.org

To improve their effectiveness and application, phenoxy acids were often converted into salt or ester forms. chemcess.com Ester formulations, such as the 2-octyl ester, are generally insoluble in water but soluble in oils, allowing them to be applied as emulsions that adhere better to plant foliage and resist being washed off by rain. encyclopedia.pubchemcess.com This formulation science was a critical aspect of the evolution of phenoxy herbicides, enhancing their practical use in diverse environmental conditions.

Specific Role of 2,4,5-T-2-Octyl Ester in Historical Defoliant Formulations

The 2-octyl ester of 2,4,5-T, also referred to as the isooctyl ester, played a significant role in powerful defoliant mixtures, most notably in military applications. nih.govhaz-map.com During the Vietnam War, a range of herbicides, known as the "Rainbow Herbicides," were used for defoliation and crop destruction. invasiveplantswesternusa.org The most extensively used of these was Agent Orange, a 50:50 mixture of 2,4-D and 2,4,5-T. wikipedia.orgwikipedia.orgva.gov

The widespread use of these 2,4,5-T ester formulations in defoliants brought intense scrutiny, not on the ester itself, but on the 2,4,5-T acid component. The manufacturing process for 2,4,5-T was found to produce a highly toxic and persistent contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). ic.ac.ukwikipedia.org Early production methods, lacking precise temperature controls, resulted in significant levels of TCDD contamination in the 2,4,5-T used in Agent Orange. wikipedia.orgpic.int This contamination became the central issue in the controversy surrounding the use of these defoliants.

Table 1: Composition of Selected Historical Defoliants

Agent NameCompositionKey ContaminantReference
Agent OrangeEqual mixture of 2,4-D and 2,4,5-T (formulated as esters, including isooctyl ester)2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) wikipedia.orgwikipedia.orgva.gov
Agent Orange II50% by weight of the isooctyl ester of 2,4,5-TTCDD nih.gov
Agent PurpleMixture of n-butyl ester of 2,4-D, n-butyl ester of 2,4,5-T, and isobutyl ester of 2,4,5-TTCDD usda.gov

Global Regulatory Shifts and Their Impact on this compound Studies

Growing concerns over the toxicity of the TCDD contaminant in 2,4,5-T led to significant regulatory actions worldwide, which directly impacted the production, use, and study of 2,4,5-T and its esters. wikipedia.orgpic.int In 1970, the United States Department of Agriculture suspended the use of 2,4,5-T on food crops, and by 1985, the U.S. Environmental Protection Agency (EPA) had cancelled all remaining uses of the herbicide. wikipedia.orgepa.gov Canada followed suit, prohibiting the sale and use of 2,4,5-T after 1985. wikipedia.org

These national bans were part of a larger global shift towards regulating hazardous chemicals. The Rotterdam Convention, an international treaty adopted to manage the trade of hazardous chemicals, lists 2,4,5-T and its salts and esters in Annex III, making their international trade subject to the Prior Informed Consent (PIC) procedure. wikipedia.orghealthandenvironment.orgpic.int This requires exporting countries to notify importing countries about the restricted nature of the chemical.

Furthermore, the Stockholm Convention on Persistent Organic Pollutants (POPs), which entered into force in 2004, established a global framework to eliminate or restrict the production and use of chemicals that persist in the environment, bioaccumulate, and pose a risk to human health and the environment. pops.intwikipedia.orgiisd.org While 2,4,5-T itself was not one of the original 12 POPs targeted, the convention's principles and mechanisms address the characteristics of its TCDD contaminant.

These regulatory actions effectively ceased the commercial production and large-scale application of 2,4,5-T and its derivatives, including the 2-octyl ester. Consequently, scientific research shifted away from studies on its herbicidal efficacy and application. Instead, research focus moved towards understanding the environmental fate, persistence, and toxicology of existing residues, with a particular and intense focus on the TCDD contaminant that had driven the regulatory bans.

Table 2: Timeline of Major Regulatory Actions on 2,4,5-T

YearActionJurisdiction/AuthorityReference
1970Suspended use on food crops and restricted use around homes and water.United States wikipedia.orgepa.gov
1985Terminated all remaining uses of 2,4,5-T.United States (EPA) wikipedia.org
Post-1985Prohibited use and sale.Canada wikipedia.org
1998 (Adopted)Listed 2,4,5-T and its salts and esters under the convention, restricting international trade.Rotterdam Convention wikipedia.orghealthandenvironment.org
2001 (Adopted)Established a framework for eliminating Persistent Organic Pollutants (POPs).Stockholm Convention pops.intwikipedia.org

Synthetic Methodologies and Esterification Pathways of 2,4,5 T 2 Octyl Ester

Chemical Synthesis Routes for 2,4,5-T-2-Octyl Ester

The industrial production of 2,4,5-T esters, including the 2-octyl variant, has historically relied on established chemical synthesis protocols. These methods are designed for large-scale production, focusing on the chemical reaction between the parent acid and the corresponding alcohol.

Direct Esterification of 2,4,5-Trichlorophenoxyacetic Acid with Octyl Alcohols

The primary method for synthesizing this compound is through the direct esterification of 2,4,5-trichlorophenoxyacetic acid with an octyl alcohol, such as 2-octanol (B43104) or isooctyl alcohol. nih.govnih.gov This reaction typically involves heating the acid and alcohol in the presence of an acid catalyst to drive the formation of the ester and water. The water is continuously removed to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester. This process is a standard and well-understood method for producing various alkyl esters of 2,4,5-T. nih.govnih.gov

General Principles of Chlorophenoxy Ester Synthesis

The synthesis of chlorophenoxy esters, as a class of compounds, follows general chemical principles. nih.govnih.govepa.gov One common industrial method involves the reaction of a chlorophenol with an appropriate chloroacetic ester. nih.govnih.gov Alternatively, and more directly for specific esters like the 2-octyl ester, the chlorophenoxyacetic acid itself is esterified with the specific alcohol. nih.govnih.govnih.gov

The synthesis of the precursor, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), is achieved through the condensation of sodium 2,4,5-trichlorophenoxide with sodium chloroacetate. pic.inthealthandenvironment.org The resulting 2,4,5-T acid is then subjected to esterification. nih.govnih.gov The properties of the final ester, such as volatility, are influenced by the length of the alcohol chain; low molecular weight esters tend to be more volatile than their long-chain counterparts. epa.gov

Emerging Biosynthetic Approaches for Octyl Esters and Related Compounds

While the chemical synthesis of this compound is the established method, research into biosynthetic pathways for producing octyl esters and similar compounds is an expanding field. These approaches offer potential for more environmentally benign processes, although they are not currently used for producing herbicides like 2,4,5-T esters.

Enzymatic Ester Synthesis and Pathway Engineering in Microbial Systems

Enzymatic synthesis represents a green alternative for producing various esters. Lipases are particularly effective biocatalysts for esterification reactions. For instance, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) and lipases from Rhizomucor miehei and Rhizopus oryzae have been successfully used to synthesize flavor esters like octyl acetate (B1210297) and other alkyl esters. begellhouse.comresearchgate.netnih.gov

These reactions are often conducted in solvent-free systems to enhance their environmental credentials. begellhouse.comnih.gov Research has focused on optimizing various parameters to maximize conversion rates, including temperature, molar ratio of substrates, enzyme loading, and agitation speed. begellhouse.comresearchgate.netnih.gov For example, the synthesis of octyl acetate using Novozym 435 achieved a 97.31% yield in just 20 minutes with the assistance of ultrasound, a significant reduction in reaction time compared to conventional methods. researchgate.net

Table 1: Optimized Parameters for Enzymatic Synthesis of Octyl Esters
EsterEnzymeKey ParametersAchieved Conversion/YieldReference
Octyl Acetatefermas CALB™ 10000Temp: 60°C, Acid:Alcohol Ratio: 1:2, Enzyme Load: 2%93.73% begellhouse.com
Octyl EthanoateNovozym 435 (ultrasound-assisted)Temp: 40°C, Alcohol:Ester Ratio: 1:2, Enzyme Load: 0.03%97.31% researchgate.net
Octyl AcetateImmobilized Rhizopus oryzaeTemp: 36°C, Molarity: 2M octanol (B41247) in vinyl acetate, Enzyme: 60 U92.35% nih.gov
Thymol OctanoateSoluble Candida antarctica lipase BThymol:Acid Ratio: 1:4~94% mdpi.com

Transesterification Processes for Fatty Acid Octyl Esters

Transesterification is another significant pathway for producing esters, particularly biodiesel from vegetable oils and animal fats. saudijournals.commdpi.com This process involves reacting a triglyceride (a fatty acid ester of glycerol) with an alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of a catalyst to produce fatty acid alkyl esters and glycerol. saudijournals.comyoutube.com

While commonly used to produce methyl or ethyl esters for biodiesel, the principle can be applied to produce esters from longer-chain alcohols. google.commdpi.com The reaction involves breaking the ester bonds of the triglyceride and forming new ester bonds with the alcohol. saudijournals.com This method transforms the large, branched triglyceride molecules into smaller, straight-chain ester molecules. saudijournals.com Both chemical catalysts (like sodium hydroxide) and enzymatic catalysts (lipases) can be employed for transesterification. saudijournals.comyoutube.com

Characterization of Trace Contaminants in this compound Formulations

A critical aspect of 2,4,5-T and its esters is the inevitable presence of highly toxic trace contaminants, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). pic.intwiley.com

TCDD is not an intended ingredient but a byproduct formed during the synthesis of 2,4,5-trichlorophenol (B144370), a key precursor for 2,4,5-T. pic.inthealthandenvironment.org The reaction conditions, particularly high temperatures, during the hydrolysis of tetrachlorobenzene to produce 2,4,5-trichlorophenol can lead to the condensation of two precursor molecules to form TCDD. pic.int Consequently, it is impossible to manufacture 2,4,5-T without some level of TCDD contamination. healthandenvironment.org

The concentration of TCDD in formulations of 2,4,5-T and its esters has varied significantly depending on the manufacturing process and the era of production. wiley.comnih.gov Early production facilities often lacked precise temperature controls, leading to high levels of TCDD contamination, with some batches containing as much as 60 parts per million (ppm). wikipedia.org Formulations such as Agent Orange, a 50:50 mixture of the n-butyl esters of 2,4-D and 2,4,5-T, were found to be contaminated with unusually high levels of TCDD. wiley.comwikipedia.org Analyses of archived samples of military herbicides revealed TCDD levels ranging from less than 0.05 ppm to as high as 45 ppm in Agent Purple. nih.gov

The need to analyze these low-level but highly significant contaminants spurred the development of advanced analytical techniques, particularly gas chromatography-high-resolution mass spectrometry (GC-HRMS), which became the standard for detecting and quantifying TCDD in environmental and biological samples. wiley.com

Table 2: Reported TCDD Contamination Levels in 2,4,5-T Formulations
FormulationReported TCDD ConcentrationReference
Agent OrangeTypically 2-3 ppm, but varied widely wikipedia.org
Agent PurpleUp to 45 ppm nih.gov
Agents Pink and GreenMean estimate of 65.6 ppm nih.gov
Technical 2,4,5-T Alkyl EstersMaximum of 28.3 ppm found in one survey nih.govnih.gov
Modern Production (controlled)Typically limited to <0.05 ppm pic.int

The persistence of TCDD in the environment and its ability to bioaccumulate in the food chain are significant concerns stemming from the use of contaminated 2,4,5-T ester formulations. wikipedia.orgpanna.org

Environmental Fate and Biogeochemical Cycling of 2,4,5 T 2 Octyl Ester

Degradation and Transformation Pathways in Environmental Compartments

The breakdown of 2,4,5-T esters, including the 2-octyl ester, is a critical aspect of its environmental fate. This degradation occurs through hydrolytic, photochemical, and microbial pathways, ultimately leading to less complex and often less toxic compounds.

Hydrolytic Cleavage Mechanisms of 2,4,5-T Esters, Including 2,4,5-T-2-Octyl Ester

Hydrolysis is a primary mechanism for the initial breakdown of 2,4,5-T esters in the environment. libretexts.orgchemguide.co.uk This chemical reaction involves the splitting of the ester bond by water, a process that can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk

Under most environmental conditions, the hydrolysis of esters like this compound is considered a crucial degradation pathway. viu.ca In general, esters of 2,4,5-T are readily hydrolyzed, often within a few days of application. healthandenvironment.org For instance, the isooctyl ester of 2,4,5-T has been observed to hydrolyze rapidly in moist soil, with no detectable ester remaining in some soil types after 48 hours. nih.gov This rapid hydrolysis in soil has led to speculation about a soil-catalyzed reaction. nih.gov The rate of hydrolysis can be influenced by the pH of the surrounding medium, with the reaction being enhanced by both acidic and basic conditions. libretexts.orgviu.ca It is important to note that the length and branching of the ester chain can also affect the hydrolysis rate. nih.gov

The primary product of the hydrolysis of 2,4,5-T esters is the parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.gov This initial transformation is significant because the resulting 2,4,5-T acid has different environmental behavior and bioavailability compared to the original ester form.

Photochemical Degradation Processes and Quantum Yields of 2,4,5-T Esters

Photochemical degradation, or photolysis, is another significant pathway for the breakdown of 2,4,5-T and its esters, particularly in the atmosphere and on exposed surfaces like vegetation. This process is driven by the energy from sunlight. rsc.orgoregonstate.edu

The photodegradation of 2,4,5-T in aqueous solutions when exposed to UV light has been shown to involve both photoionization and the cleavage of a carbon-chlorine bond in the primary photochemical step. rsc.org The major products identified from the photodecomposition of 2,4,5-T include 2,4,5-trichlorophenol (B144370), 4,6-dichlororesorcinol, and 4-chlororesorcinol. nih.gov

The efficiency of photochemical degradation can be quantified by the quantum yield, which is the number of molecules undergoing a particular reaction for each photon absorbed. The quantum yield of 2,4,5-T photolysis can be influenced by environmental factors such as the presence of other substances. For example, complexation with cyclodextrins has been shown to affect the quantum yield of 2,4,5-T photolysis and the ratio of its degradation products. rsc.org The rate of photolysis can also be influenced by temperature. nih.gov

Microbial Biotransformation and Mineralization Pathways of 2,4,5-T and its Esters

Microbial activity plays a crucial role in the ultimate breakdown of 2,4,5-T and its esters in the environment, a process known as bioremediation. frontiersin.orgethz.ch Following the initial hydrolysis of the ester, microorganisms can further degrade the resulting 2,4,5-T acid. nih.gov This biotransformation can lead to the complete mineralization of the compound into carbon dioxide, water, and inorganic chlorides.

The degradation of 2,4,5-T by microorganisms is generally considered to be slower than that of the related herbicide 2,4-D, likely due to the additional chlorine atom on the aromatic ring. ethz.ch However, numerous microorganisms capable of degrading 2,4,5-T have been identified. ethz.ch The process often begins with the cleavage of the ether linkage to form 2,4,5-trichlorophenol (2,4,5-TCP). nih.gov This initial step can be followed by a series of dechlorination and ring-cleavage reactions. ethz.chnih.gov

Under anaerobic conditions, the degradation pathway can involve reductive dechlorination, where chlorine atoms are removed from the aromatic ring. researchgate.netresearchgate.net For instance, enrichment cultures from freshwater sediments have been shown to degrade 2,4,5-T to various dichlorophenols and chlorophenols. nih.gov

Role of Soil Microbial Communities in Ester Degradation

Soil microbial communities are fundamental to the degradation of 2,4,5-T esters. researchgate.net Following the rapid hydrolysis of the ester to 2,4,5-T acid in the soil, a diverse array of soil microorganisms can participate in its further breakdown. healthandenvironment.orgnih.gov The rate and extent of this degradation are influenced by soil properties such as organic matter content, pH, and texture. researchgate.net

Several bacterial genera have been identified as being capable of degrading 2,4,5-T, including Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org For example, a pure culture of Pseudomonas cepacia (now Burkholderia cepacia) strain AC1100 has been shown to utilize 2,4,5-T as its sole source of carbon and energy. nih.govepa.gov This strain can effectively detoxify soil contaminated with high concentrations of 2,4,5-T. nih.govepa.gov

The enzymes involved in the initial conversion of 2,4,5-T to 2,4,5-TCP in some bacteria appear to be constitutive, meaning they are always present. In contrast, the enzymes responsible for the subsequent degradation of 2,4,5-TCP are often inducible, meaning they are produced in response to the presence of the substrate. nih.gov The presence of more easily accessible carbon sources can sometimes repress the degradation of 2,4,5-TCP. nih.gov

Aquatic Microbial Degradation Dynamics

In aquatic environments, microbial communities also contribute to the degradation of 2,4,5-T and its esters. healthandenvironment.org While only small amounts of 2,4,5-T typically enter water systems, it does not persist due to absorption by clay or biota and subsequent microbial breakdown. pic.int

Anaerobic degradation is a particularly important process in aquatic sediments where oxygen is limited. nih.govresearchgate.net Enrichment cultures from freshwater sediments have demonstrated the ability to completely degrade 2,4,5-T. nih.gov The degradation pathways in these environments can be complex, involving a series of dechlorination and ether cleavage steps. nih.gov For example, studies have shown the transformation of 2,4,5-T to intermediates such as 2,5-dichlorophenoxyacetic acid, 3,4-dichlorophenol, and 3-chlorophenol. nih.gov The specific degradation route and its efficiency are highly dependent on the microbial populations present and the availability of other organic compounds that can act as electron donors. nih.gov

Genera such as Dehalococcoides and Desulfitobacterium have been implicated in specific dechlorination steps within the anaerobic degradation pathway of 2,4,5-T. nih.gov Furthermore, under anaerobic conditions, a consortium of microorganisms, including Dehalobacter, Syntrophorhabdus, and methanogenic populations, can work together to achieve the complete mineralization of 2,4,5-T. researchgate.netresearchgate.net

Environmental Transport and Distribution Phenomena

The movement and distribution of this compound and its degradation products in the environment are influenced by their physical and chemical properties, as well as environmental conditions. Esters of 2,4,5-T are generally insoluble in water but soluble in oils. healthandenvironment.org This property affects their initial distribution and transport.

Once applied, 2,4,5-T can be volatilized, absorbed by soil, or leached into lower soil layers. pic.int The parent acid, 2,4,5-T, is considered moderately mobile in both sandy and clay soils. pic.int The persistence of 2,4,5-T in the environment varies depending on the compartment. For instance, the half-life on grass has been reported to be between 8 and 17 days, while in soils, it is around 21 to 24 days. pic.int

The primary route for 2,4,5-T to enter water bodies is through direct application or spray drift, rather than leaching through the soil profile. oregonstate.edu In aquatic systems, it tends to be absorbed by clay particles and biota, which limits its persistence in the water column. pic.int

Data Tables

Table 1: Key Degradation Products of 2,4,5-T

Degradation PathwayKey ProductsReference
Hydrolysis2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) nih.gov
Photodegradation2,4,5-Trichlorophenol, 4,6-Dichlororesorcinol, 4-Chlororesorcinol nih.gov
Microbial Degradation (Aerobic)2,4,5-Trichlorophenol, 2,5-Dichlorohydroquinone, Maleylacetate ethz.ch
Microbial Degradation (Anaerobic)2,5-Dichlorophenoxyacetic acid, 3,4-Dichlorophenol, 3-Chlorophenol nih.gov

Table 2: Microbial Genera Involved in 2,4,5-T Degradation

GenusEnvironment/ConditionRoleReference
Burkholderia (formerly Pseudomonas)Soil (Aerobic)Utilizes 2,4,5-T as a sole carbon and energy source frontiersin.orgnih.govepa.gov
NocardioidesSoil (Aerobic)Degradation of 2,4,5-T frontiersin.org
SphingomonasSoil (Aerobic)Degradation of 2,4,5-T frontiersin.org
BradyrhizobiumSoil (Aerobic)Degradation of 2,4,5-T frontiersin.org
DehalococcoidesAquatic Sediment (Anaerobic)Specific dechlorination steps nih.gov
DesulfitobacteriumAquatic Sediment (Anaerobic)Specific dechlorination steps nih.gov
DehalobacterAquatic Sediment (Anaerobic)Reductive dechlorination researchgate.netresearchgate.net
SyntrophorhabdusAquatic Sediment (Anaerobic)Syntrophic metabolization of intermediates researchgate.netresearchgate.net

Atmospheric Volatilization and Deposition of this compound

Once in the atmosphere, the ester can exist as vapors or fine droplets. pic.int The transport and deposition of these airborne residues are influenced by meteorological conditions. Removal from the atmosphere occurs through dry deposition and rainout. epa.gov Ambient air monitoring in agricultural areas in the United States during the period of 2,4,5-T use found levels ranging from 0.06 to 14.6 µg/m³. pic.int The parent compound, 2,4,5-T, can be volatilized from soil surfaces, contributing to its atmospheric presence. pic.inthealthandenvironment.org

Hydrological Transport and Fate in Surface Water and Sediment Systems

Esters of 2,4,5-T that enter aquatic systems are generally not persistent, as they are susceptible to rapid hydrolysis, which converts them back to the parent acid, 2,4,5-T. pic.inthealthandenvironment.org The rate of this hydrolysis is a key factor in the ester's aquatic fate. While specific data for the this compound is limited, a study on the closely related 2,4-D 2-octyl ester found that hydrolysis is a major degradation pathway, especially in basic water. inchem.org

Table 1: Hydrolysis Half-life of Phenoxy Herbicide Esters

CompoundpHTemperatureHalf-life (hours)Source
2,4-D 2-octyl ester928°C37 inchem.org
2,4-D 2-butoxyethyl ester928°C0.6 inchem.org

This table presents data for 2,4-D esters as a proxy for the behavior of 2,4,5-T esters.

Once hydrolyzed to 2,4,5-T, its fate is governed by processes such as photochemical decomposition, biodegradation, and adsorption to sediments. nih.gov The primary degradation product of 2,4,5-T in water is 2,4,5-trichlorophenol. nih.gov In field conditions, measurable residues of 2,4,5-T in streamwater are often short-lived, with concentrations decreasing to below detectable levels within hours after application due to dilution, degradation, and adsorption. oregonstate.edu

Surface runoff from treated areas, especially following rainfall shortly after application, is a significant pathway for the entry of 2,4,5-T and its esters into surface waters. juniperpublishers.comepa.gov Studies on the iso-octyl ester of 2,4-D confirmed that it is subject to runoff when rainfall occurs within a few days of application. juniperpublishers.com

The potential for 2,4,5-T to leach into groundwater is influenced by soil characteristics. Some sources indicate it has a high leaching potential, while others suggest its strong adsorption to soil limits this mobility. epa.govherts.ac.uk The parent acid, 2,4,5-T, is considered moderately mobile in both sandy and clay soils. pic.int However, rapid degradation in the soil can limit the extent of leaching. nih.gov

The hydrolyzed parent acid, 2,4,5-T, readily adsorbs to clay particles and biota in aquatic environments. pic.inthealthandenvironment.org This process effectively removes it from the water column, causing it to accumulate in sediments. epa.gov The strong adsorption of the related compound silvex to sediment has been noted. epa.gov Some ester formulations have been observed to persist in aquatic sediments, which may be due to the slow de-esterification of the chemical once it is bound to sediment particles. orst.edu

Terrestrial Distribution and Soil Adsorption Characteristics of this compound

In the terrestrial environment, this compound is expected to hydrolyze rapidly in moist soils to its parent acid, 2,4,5-T. inchem.org Therefore, the soil behavior is largely dictated by the properties of the acid. Studies on the 2-octyl ester of 2,4-D suggest its sorption characteristics are similar to the parent acid due to this rapid hydrolysis. inchem.org

The adsorption of 2,4,5-T to soil particles is a critical process affecting its distribution and mobility. oregonstate.edu It is generally considered to be well-adsorbed, particularly in soils with higher organic matter content. epa.govnih.gov This strong adsorption, combined with microbial degradation, significantly restricts its movement into lower soil layers and groundwater. nih.govoregonstate.edu The mobility of 2,4,5-T can range from highly mobile in sandy soils to only slightly mobile in soils rich in organic matter like muck. nih.gov The related herbicide silvex has a reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2600, indicating very strong adsorption. epa.gov

Persistence and Residue Dynamics in Ecosystems

The persistence of this compound in the environment is brief due to its rapid conversion to 2,4,5-T. The persistence of the resulting acid is dependent on environmental conditions that affect degradation rates.

Spatiotemporal Monitoring of this compound Residues in Vegetation and Soil

Direct monitoring data for this compound is scarce, as residue analysis typically focuses on the more persistent parent acid. Studies monitoring 2,4,5-T residues after application show a distinct pattern of decline over time in both vegetation and soil.

Residues on vegetation are highest immediately following application and then decrease significantly due to factors like rainfall washing the chemical off, dilution from plant growth, and degradation. oregonstate.eduoregonstate.edu The half-life of 2,4,5-T on grass has been reported to be between 8 and 17 days. pic.int In one forest ecosystem study, residues of 2,4,5-T on vegetation declined by more than 90% within the first month after application. oregonstate.edu

In soil, the persistence is slightly longer, with a reported half-life of 21 to 24 days. pic.int Degradation is primarily microbial and is slower under cold or dry conditions. who.int A long-term study in a Pacific Northwest forest documented the decline of 2,4,5-T residues in the forest floor and underlying soil over two years. oregonstate.edu

Table 2: Residues of 2,4,5-T in a Forest Ecosystem After Application of 2.24 kg/ha

Time After Application (months)Vegetation (mg/kg)Forest Floor (mg/m²)Soil, 0-15 cm (mg/kg)
052.435.70.01
13.1440.60.02
30.3313.10.08
60.233.920.02
120.211.73<0.01
24<0.020.68<0.01

Source: Adapted from Norris et al., 1977. oregonstate.edu

This data illustrates that while initial residues can be high, natural degradation and adsorption processes lead to a significant reduction in 2,4,5-T concentrations in the ecosystem over time. oregonstate.edu

Factors Influencing Long-Term Environmental Persistence

The long-term presence of this compound in the environment is governed by a combination of chemical and biological degradation processes. Like other ester forms of phenoxy herbicides, this compound is subject to transformation into its parent acid, 2,4,5-T, which then undergoes further degradation. The persistence of the ester and its primary degradate is influenced by several key environmental factors.

Esters of 2,4,5-T are generally not persistent in the environment, as they are typically hydrolyzed to the parent acid within a few days. healthandenvironment.orgpic.int This hydrolysis is a critical first step in its degradation cascade. The persistence of the resulting 2,4,5-T acid is moderate, with a reported half-life of 8 to 17 days on grass and 21 to 24 days in soil. healthandenvironment.orgpic.int The degradation in soil can occur through both chemical and biological pathways. healthandenvironment.orgpic.int

Abiotic Degradation:

Hydrolysis: The primary abiotic process for 2,4,5-T esters is hydrolysis, which converts the ester to 2,4,5-T acid. healthandenvironment.orgpic.int Studies on the related 2,4-D esters show that hydrolysis rates are significantly influenced by the structure of the ester and are generally faster in basic water conditions, often making it the main transformation pathway in aquatic environments. researchgate.net Research on various 2,4-D esters has demonstrated that hydrolysis can also occur on plant leaf surfaces. cambridge.org

Photodegradation: Sunlight can also contribute to the breakdown of these compounds. The direct photolysis of 2,4,5-T in water is a recognized degradation pathway, with a calculated near-surface half-life of 15 days in summer at a latitude of 40 degrees. nih.gov This process involves the cleavage of a carbon-chlorine bond or hydroxylation of the aromatic ring. rsc.org The presence of natural substances like humic acids in water can accelerate photodegradation. nih.gov Studies on 2,4-D ethyl ester have shown that photolysis is slower on soil surfaces compared to inert surfaces, likely due to the quenching effect of humic substances which absorb a portion of the UV light. researchgate.net

Biotic Degradation:

Microbial activity is a crucial factor in the ultimate breakdown of 2,4,5-T in the environment. healthandenvironment.orgpic.int Once the 2-octyl ester is hydrolyzed to 2,4,5-T, soil and water microorganisms can metabolize the acid. ethz.ch A number of bacterial strains have been identified that are capable of degrading 2,4,5-T. ethz.ch For instance, the bacterium Pseudomonas cepacia (strain AC1100) can utilize 2,4,5-T as its sole source of carbon and energy, leading to its complete degradation in laboratory soil experiments. researchgate.net The enzymes responsible for breaking down the intermediate 2,4,5-trichlorophenol (2,4,5-TCP) are inducible, meaning they are produced by the bacterium in the presence of the chemical. researchgate.net The resistance of 2,4,5-T to microbial degradation is generally greater than that of the related herbicide 2,4-D, which is attributed to the additional chlorine atom on the aromatic ring. ethz.ch

Table 1: Factors and Half-life Data for 2,4,5-T and its Esters
Factor/ProcessEnvironmental CompartmentFinding/Half-LifeReference
HydrolysisGeneral EnvironmentEsters of 2,4,5-T are usually hydrolyzed within a few days. healthandenvironment.orgpic.int
Overall Persistence (as 2,4,5-T)Grass8-17 days healthandenvironment.orgpic.int
Overall Persistence (as 2,4,5-T)Soil21-24 days healthandenvironment.orgpic.int
Photodegradation (as 2,4,5-T)Aquatic (near surface)Calculated half-life of 15 days (summer, 40°N latitude). nih.gov
Microbial DegradationSoilConsidered a primary degradation pathway for the parent acid, 2,4,5-T. ethz.chresearchgate.net

Ecological Interactions and Environmental Impact Research of 2,4,5 T 2 Octyl Ester

Phytohormonal Mechanism of Action and Herbicidal Selectivity

2,4,5-T-2-octyl ester is a synthetic auxin, a class of herbicides that mimic the effects of the natural plant growth hormone indole-3-acetic acid (IAA). wikipedia.orgwikipedia.org Its mechanism of action involves disrupting normal plant growth processes by inducing rapid and uncontrolled cell division and elongation, ultimately leading to the death of susceptible plants. wikipedia.org This compound is readily absorbed by the foliage and roots and is translocated throughout the plant. herts.ac.uk

The herbicidal selectivity of 2,4,5-T and its esters, including the 2-octyl ester, is a key characteristic of their use. These herbicides are primarily effective against broad-leaved weeds, while many grass species exhibit tolerance. britannica.com This selectivity is attributed to differences in how various plant species absorb, translocate, and metabolize the herbicide. In susceptible broadleaf plants, the compound accumulates and leads to the overstimulation of growth-regulating systems. In contrast, tolerant grass species can often degrade the herbicide into non-toxic substances more rapidly.

The ester formulation, such as the 2-octyl ester, influences the compound's physical properties, including its volatility and solubility. Ester forms are generally less soluble in water and more soluble in oils, which can affect their absorption through the waxy cuticle of plant leaves. healthandenvironment.org Once absorbed, the ester is hydrolyzed to the parent acid, 2,4,5-T, which is the biologically active form that exerts the hormonal effect. juniperpublishers.com

Impact on Terrestrial and Aquatic Plant Communities

The application of this compound has significant impacts on both terrestrial and aquatic plant communities, largely driven by its selective herbicidal properties.

The response of different plant species to this compound is highly variable. Broadleaf plants are generally much more susceptible than grasses. For instance, application of the isooctyl ester of 2,4,5-T to mature gorse (Ulex europaeus), a woody broadleaf shrub, resulted in the death of 78% of the stem tissue. nih.gov In contrast, grasses often show a higher degree of tolerance, which is a primary reason for the use of phenoxy herbicides in managing broadleaf weeds in cereal crops and rangelands. britannica.comhealthandenvironment.org

Studies on the related compound 2,4-D iso-octyl ester have demonstrated that even at very low concentrations, susceptible plants like tomato and lettuce seedlings exhibit morphological damage. tandfonline.com This highlights the potency of these auxin-mimicking herbicides on sensitive species. The selective nature of these herbicides means their application can lead to a significant shift in the species composition of a plant community, favoring the growth of tolerant grass species by reducing competition from broadleaf weeds.

Table 1: Species-Specific Responses to Phenoxy Herbicides

Plant SpeciesCommon NameTypeGeneral Response to Phenoxy Herbicides
Ulex europaeusGorseBroadleaf ShrubHighly Susceptible nih.gov
Lycopersicon esculentumTomatoBroadleaf HerbHighly Susceptible tandfonline.com
Lactuca sativaLettuceBroadleaf HerbHighly Susceptible tandfonline.com
Various grass speciesGrassesMonocotGenerally Tolerant britannica.com
Various broad-leaved weeds-DicotGenerally Susceptible britannica.com

The formulation of a herbicide, including the specific ester used and the addition of adjuvants, plays a critical role in its efficacy and selectivity. The 2-octyl ester of 2,4,5-T is considered a low-volatile ester, which means it is less likely to vaporize and drift to non-target areas compared to more volatile esters. epa.gov This is an important factor in maximizing the effect on the target vegetation while minimizing damage to surrounding susceptible plants.

Adjuvants are substances added to a herbicide formulation to improve its performance. They can enhance the wetting and spreading of the spray on leaf surfaces, increase absorption through the cuticle, and improve translocation within the plant. For example, research on the related herbicide 2,4-D has shown that fatty amine surfactants can significantly enhance the foliar absorption and translocation of both amine salts and iso-octyl esters. dntb.gov.ua The choice of adjuvant can be critical, as some may increase the herbicide's effectiveness on target weeds, while others might also decrease selectivity, potentially causing more damage to desirable plants. areeo.ac.ir The interaction between the herbicide formulation and adjuvants is complex and can be influenced by environmental factors such as humidity and temperature. researchgate.net

Broader Ecological Community and Habitat Alterations

The use of this compound, particularly over large areas, can lead to significant alterations in the broader ecological community and habitat structure. By selectively removing broadleaf plants, the herbicide can change the composition and density of the vegetation. nih.gov This shift in the plant community can have cascading effects on other organisms that depend on those plants for food, shelter, and habitat.

For example, the removal of broadleaf weeds from rangeland can increase the availability of forage for grazing animals. However, it can also reduce the diversity of flowering plants, which may negatively impact pollinators and other insects. The alteration of vegetation structure can also affect bird and small mammal populations by changing the availability of nesting sites and cover from predators.

The long-term ecological impact is also influenced by the persistence of the herbicide and any contaminants in the environment. healthandenvironment.org While 2,4,5-T itself is moderately persistent in soil, its degradation can be influenced by factors such as soil type, moisture, and microbial activity. herts.ac.uk The presence of highly toxic contaminants, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which was found in some formulations of 2,4,5-T, can have much more severe and long-lasting ecological consequences. wikipedia.orgpic.int

Advanced Analytical Methodologies for 2,4,5 T 2 Octyl Ester Research and Monitoring

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is the cornerstone for separating 2,4,5-T-2-octyl ester from complex sample matrices and for its subsequent identification and quantification. The choice of technique depends on the analyte's properties, the sample matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 2,4,5-T esters. nih.gov It is particularly well-suited for analyzing thermally labile or non-volatile compounds, which can be a characteristic of larger ester molecules. Reverse-phase HPLC (RP-HPLC) is a common mode used for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The this compound, being a relatively non-polar molecule, is retained on the column and then eluted by adjusting the mobile phase composition. For instance, an effective separation can be achieved using a C18 or a specialized reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the molecule absorbs light in the UV spectrum. semanticscholar.org

Table 1: Example HPLC Conditions for 2,4,5-T-Octyl Ester Analysis

Parameter Condition Source
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Detection UV/Vis or Mass Spectrometry (MS) sielc.com

| Application Note | For MS-compatible methods, formic acid is substituted for phosphoric acid. The method is scalable for preparative separation to isolate impurities. | sielc.com |

This interactive table is based on data for Octyl (2,4,5-trichlorophenoxy)acetate (B1233456) analysis.

Gas Chromatography (GC), especially when coupled with a Mass Spectrometer (MS), is a highly specific and sensitive technique for the determination of pesticide residues, including 2,4,5-T esters. nih.govresearchgate.net GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. The this compound is sufficiently volatile to be analyzed directly by GC.

However, in many environmental and biological samples, the ester may hydrolyze back to its parent acid, 2,4,5-T. taylorfrancis.com This acid is polar and not volatile enough for direct GC analysis. Therefore, a common analytical strategy involves the hydrolysis of the ester to the acid, followed by a derivatization step (see section 5.2.2) to convert the acid into a more volatile ester, such as the methyl ester, before GC analysis. nist.govoup.com

The mass spectrometer acts as a highly specific detector. It ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, providing a molecular fingerprint that confirms the identity of the analyte. jmchemsci.com This combination (GC-MS) is the gold standard for confirmation of residues.

Table 2: Example GC-MS Parameters for Analysis of 2,4,5-T Esters

Parameter Condition Source
Analyte Form Methyl ester derivative of 2,4,5-T nist.gov
Column Capillary, Ultra-1 (Methyl Silicone) nist.gov
Carrier Gas Helium nist.gov
Temperature Program Ramped temperature program (e.g., 80°C to 260°C) nist.gov

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | nih.govjmchemsci.com |

This interactive table is based on data for the analysis of 2,4,5-T Methyl ester.

Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique often used for screening and identifying degradation products. psu.edu It is particularly useful for visualizing the conversion of the non-polar this compound into its more polar degradation product, 2,4,5-T acid. taylorfrancis.com

In a typical normal-phase TLC system (e.g., a silica (B1680970) gel plate), the non-polar ester will travel further up the plate with the mobile phase, resulting in a high Retention Factor (Rf) value. Conversely, the polar 2,4,5-T acid will have stronger interactions with the stationary phase and will move very little, resulting in a low Rf value. iaea.org This clear separation allows for a simple and rapid qualitative assessment of the ester's degradation. While not as quantitative as HPLC or GC, modern high-performance TLC (HPTLC) coupled with densitometric scanning can provide semi-quantitative results. analyticaltoxicology.com

Table 3: Conceptual TLC Separation of this compound and its Acid Degradate

Compound Polarity Expected Rf Value (Normal Phase) Rationale
This compound Low High Weak interaction with the polar silica gel stationary phase.

| 2,4,5-T (acid) | High | Low | Strong interaction with the polar silica gel stationary phase. iaea.org |

This interactive table illustrates the expected chromatographic behavior on a normal-phase TLC plate.

Sample Preparation and Extraction Protocols from Diverse Environmental Matrices

The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction steps. These protocols are designed to isolate the target analyte from complex matrices like soil, water, and plant tissues and to concentrate it to levels detectable by analytical instruments. caa.go.jp

The extraction strategy must account for the chemical properties of both the ester and its potential hydrolysis product, the parent acid. Since the ester can rapidly hydrolyze in acidic soil, methods are often designed to extract the more persistent and water-soluble 2,4,5-T acid. taylorfrancis.com

Water Samples: Extraction from water typically involves acidification of the sample to a low pH (e.g., pH 1-2) using an acid like hydrochloric acid (HCl). semanticscholar.org This converts any phenoxy carboxylate salts to the less water-soluble acid form. The acidified water is then subjected to liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate (B1210297), diethyl ether, or a mixture like ethyl acetate/n-hexane. semanticscholar.orgcaa.go.jp The analyte partitions into the organic phase, which is then collected, dried, and concentrated.

Soil and Sediment Samples: For solid samples, the initial step often involves air-drying and sieving the sample. semanticscholar.orgoup.com Extraction can be performed using techniques like Soxhlet extraction with a solvent such as methanol (B129727) or acetonitrile. oup.com Alternatively, a sample can be homogenized with a solvent mixture, such as acetone (B3395972) and water, followed by acidification and filtration. caa.go.jp The resulting extract is then typically cleaned up using partitioning steps similar to those for water samples.

Vegetative Samples: Plant tissues are first homogenized. Extraction often proceeds by refluxing with a solvent like ethanol (B145695) or blending with acetone. caa.go.jpnih.gov The extract is then filtered and subjected to a cleanup procedure, which may involve acidification, liquid-liquid partitioning, and sometimes column chromatography (e.g., using Florisil or silica gel) to remove interfering compounds like pigments and waxes. oup.comoup.com

Table 4: General Extraction Protocol for 2,4,5-T from Environmental Samples

Sample Type Key Extraction Steps Source
Water 1. Acidify sample to pH < 2. 2. Liquid-liquid extraction with ethyl acetate or similar solvent. 3. Concentrate the organic phase. semanticscholar.orgcaa.go.jp
Soil 1. Homogenize sample with acetone/water. 2. Acidify the mixture. 3. Filter and partition the filtrate with an organic solvent. caa.go.jpoup.com

| Vegetation | 1. Homogenize sample with acetone or ethanol. 2. Acidify and filter. 3. Liquid-liquid extraction cleanup of the filtrate. | caa.go.jpnih.gov |

This interactive table summarizes common steps based on established methods for phenoxyacetic acid herbicides.

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC. In the context of this compound analysis, derivatization is not typically performed on the ester itself but on its hydrolysis product, 2,4,5-T acid. oup.com The primary goals are to increase the analyte's volatility and thermal stability and to enhance detector response.

After the ester is hydrolyzed (either environmentally or during sample preparation) to 2,4,5-T acid, the acid is converted back into an ester, but one that is more suitable for GC analysis than the original 2-octyl ester. Methylation is the most common derivatization strategy, converting the carboxylic acid group into a methyl ester. nist.govoup.com

Table 5: Common Derivatization Strategies for 2,4,5-T Acid Analysis by GC

Reagent Derivative Formed Analytical Advantage Source
Diazomethane Methyl Ester Creates a volatile, thermally stable compound with good chromatographic properties. oup.com
Boron Trifluoride (BF₃)-Methanol Methyl Ester An effective reagent for esterification of carboxylic acids.

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Creates a derivative that is highly sensitive to Electron Capture Detectors (ECD). | nist.gov |

This interactive table outlines common derivatization approaches for the GC analysis of the parent acid.

Isotope-Labeling and Radiotracer Studies in Environmental Fate Investigations

Isotope-labeling and radiotracer studies are powerful tools for elucidating the environmental fate of herbicides like this compound. These techniques offer high sensitivity and specificity, allowing researchers to track the movement, transformation, and degradation of the compound in complex environmental matrices such as soil, water, and biological tissues. nih.gov By intrinsically labeling the herbicide molecule with a radioactive isotope, typically Carbon-14 (¹⁴C) or a stable isotope, its path can be meticulously followed.

The fundamental principle involves synthesizing the this compound with one or more atoms replaced by their isotopic equivalent. For instance, ¹⁴C can be incorporated into the aromatic ring or the octyl ester side chain. Once the labeled compound is introduced into a controlled experimental system (e.g., a soil column, an aquatic microcosm, or a plant), its presence and the emergence of its metabolites can be quantified over time using techniques like liquid scintillation counting or isotope ratio mass spectrometry.

Research on analogous phenoxy herbicides demonstrates the utility of this approach. For example, studies using ¹⁴C-labeled 2,4-D isopropyl ester on lemons showed that the ester was hydrolyzed to its parent acid, 2,4-D, which then formed an ester-like complex with plant components. nih.gov Similarly, investigations into the environmental degradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a contaminant of 2,4,5-T, have utilized radiolabeling to determine its rapid disappearance on sunlit vegetation, with a reported half-life of just one to two hours. oregonstate.edu

These studies provide a framework for investigating this compound. Key parameters that can be determined using radiotracer techniques include:

Rate of Hydrolysis: The conversion of the octyl ester to the parent acid, 2,4,5-T, which is often more mobile and biologically active. Esters of 2,4,5-T are generally expected to hydrolyze within a few days in water. healthandenvironment.orgpic.int The isooctyl ester of 2,4,5-T can hydrolyze rapidly in acidic soil, potentially converting completely to the acid form in about a day under favorable temperature conditions. taylorfrancis.com

Degradation Pathways: Identification of breakdown products (metabolites) in soil and water. Fungi, for instance, have been shown to degrade 2,4,5-T, and the degradation rate can be correlated with the activity of enzymes like laccase. nih.gov Bacteria capable of metabolizing 2,4,5-T have also been identified. ethz.ch

Mobility and Leaching: Quantifying the movement of the parent ester and its degradation products through the soil profile, which helps in assessing the risk of groundwater contamination. 2,4,5-T is considered moderately mobile in sandy and clay soils. healthandenvironment.org

Bioaccumulation: Measuring the uptake and concentration of the compound and its metabolites in organisms.

Persistence: Determining the half-life of the compound in different environmental compartments. The half-life of 2,4,5-T has been reported to be 8-17 days on grass and 21-24 days in soils. healthandenvironment.org

The data generated from these studies are crucial for developing accurate environmental risk assessments and predictive models for the behavior of this compound in various ecosystems.

Table 1: Example Data from Radiotracer Studies on Phenoxy Herbicides This table presents hypothetical data based on findings for similar compounds to illustrate the type of information gained from radiotracer studies.

Environmental CompartmentParameter MeasuredIsotope UsedIllustrative FindingReference Principle
SoilHalf-life (t1/2)14C25 days healthandenvironment.org
WaterHydrolysis Rate14C70% hydrolysis to 2,4,5-T acid in 48 hours healthandenvironment.orgtaylorfrancis.com
Vegetation (Grass)Metabolite Identification14CIdentification of 2,4,5-Trichlorophenol (B144370) as a major metabolite ethz.ch
Soil ColumnLeaching Potential14C<1% of applied radioactivity detected below 30 cm depth healthandenvironment.org

Immunochemical and Biosensor-Based Detection Approaches for Phenoxy Herbicides

Beyond traditional chromatographic methods, immunochemical and biosensor-based techniques are emerging as rapid, sensitive, and cost-effective alternatives for monitoring phenoxy herbicides, including 2,4,5-T and its derivatives. scirp.org These methods leverage the high specificity of biological recognition elements, such as antibodies or enzymes, for target analytes.

Immunochemical Assays: Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are based on the specific binding between an antibody and an antigen (in this case, the herbicide). For small molecules like 2,4,5-T, a competitive ELISA format is typically used. In this setup, the herbicide in the sample competes with a labeled herbicide conjugate for a limited number of antibody binding sites. A higher concentration of herbicide in the sample results in a lower signal, allowing for quantification. Researchers have successfully developed polyclonal and monoclonal antibodies for various phenoxy herbicides, enabling the creation of sensitive and selective immunoassays. tandfonline.comresearchgate.net

Another promising immunochemical technique is the Fluorescence Polarization Immunoassay (FPIA). FPIA is a homogeneous method (requiring no separation steps) that measures the change in polarization of fluorescently labeled herbicide when it binds to an antibody. nih.govpublichealthtoxicology.com This rapid, single-stage technique is well-suited for high-throughput screening of environmental and food samples. nih.gov For example, an FPIA for the related herbicide 2,4-D demonstrated a limit of detection of 0.4 ng/mL in water samples. nih.gov While specific antibodies for the this compound would need to be developed, the principles have been established for the phenoxy herbicide class.

Biosensor-Based Approaches: Biosensors integrate a biological recognition element with a physical transducer to convert the biological response into a measurable signal (e.g., electrical, optical). scirp.org Electrochemical biosensors are particularly well-suited for herbicide detection due to their high sensitivity, potential for miniaturization, and low cost. mdpi.comnih.gov

One common approach is the inhibition-based biosensor. These sensors often utilize an enzyme, such as peroxidase or alkaline phosphatase, whose activity is inhibited by phenoxy herbicides. mdpi.comnih.gov The sensor measures the decrease in the enzyme's catalytic activity in the presence of the herbicide, which correlates to its concentration. For instance, a biosensor using peroxidase immobilized on carbon nano-onions has been developed for the amperometric detection of 2,4,5-T. mdpi.com The incorporation of nanomaterials like carbon nano-onions or gold nanoparticles can enhance the sensor's sensitivity and stability. scirp.orgmdpi.com

Genetically-engineered whole-cell biosensors represent another innovative strategy. These involve microorganisms, such as Agrobacterium tumefaciens, that have been modified to produce a reporter signal (e.g., color, fluorescence, or a chemical product) in the presence of a target compound like a phenoxyacetic acid herbicide. nih.gov

Table 2: Comparison of Advanced Detection Methods for Phenoxy Herbicides

MethodPrincipleTypical AnalytesKey AdvantagesReported Performance Example (for related compounds)
ELISACompetitive antibody-antigen bindingAryloxyphenoxypropionates, 2,4-DHigh throughput, sensitive, cost-effectiveLOD for fenoxaprop-p-ethyl: 0.004 mg/L tandfonline.comresearchgate.net
FPIAChange in fluorescence polarization upon antibody binding2,4-D, 2,4,5-TRapid (5-20 min), homogeneous assay, suitable for field useLOD for 2,4-D: 0.4 ng/mL nih.govpublichealthtoxicology.com
Electrochemical BiosensorEnzyme inhibition or specific binding event causing an electrical signal change2,4-D, 2,4,5-THigh sensitivity, low cost, potential for portabilityLinear range for 2,4-D: 2.1-110 ppb; LOD: 1 ppb mdpi.comnih.gov
Whole-Cell BiosensorGenetically engineered microorganism produces a signal in response to the analyte2,4-D, 4-CPAAHigh stability, can detect bioavailable fractionLOD for 2,4-D: 1.56 µM nih.gov

Quality Assurance and Inter-laboratory Harmonization in this compound Analysis

Ensuring the reliability, comparability, and defensibility of analytical data for this compound is paramount for regulatory compliance, environmental monitoring, and risk assessment. This requires a robust Quality Assurance (QA) program and active participation in inter-laboratory harmonization efforts. nih.govpacelabs.com

A comprehensive QA program involves implementing a Quality Management Plan (QMP) and specific Quality Assurance Project Plans (QAPPs) for data-gathering activities. epa.gov Key components of QA in the context of this compound analysis include:

Use of Standardized Methods: Whenever possible, laboratories should use validated and standardized analytical methods, such as those published by the EPA or ISO. europa.eu Adherence to these methods ensures consistency in sample preparation, extraction, cleanup, and instrumental analysis.

Method Validation: Before routine use, any analytical method must be thoroughly validated to demonstrate its fitness for purpose. This includes establishing performance characteristics like limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and selectivity for this compound in the specific matrices of interest (e.g., soil, water, vegetation).

Certified Reference Materials (CRMs): The use of CRMs is fundamental for establishing traceability and ensuring the accuracy of measurements. phenova.comfishersci.com CRMs are highly characterized materials with a certified concentration of the analyte. phenova.com They are used for instrument calibration, preparing spiking solutions, and verifying the accuracy of the entire analytical procedure. Several suppliers offer CRMs for a wide range of pesticides, including phenoxy herbicide mixes. accustandard.comdavinci-ls.com

Internal Quality Control: Routine analysis must include a suite of internal QC samples, such as laboratory blanks (to check for contamination), matrix spikes (to assess accuracy and matrix effects), and laboratory control samples (to monitor method performance over time).

Inter-laboratory Harmonization: Harmonization of results among different laboratories is crucial for ensuring that data are comparable, regardless of where the analysis was performed. The primary tool for achieving this is participation in Inter-laboratory Comparisons (ILCs) or Proficiency Testing (PT) programs. europa.eucompalab.org

In a PT scheme:

A central organizer prepares and distributes homogeneous samples containing an unknown concentration of the analyte (e.g., this compound) to multiple laboratories. compalab.org

Each laboratory analyzes the sample using its routine methods.

Results are submitted to the organizer, who performs a statistical evaluation, often calculating a consensus value and a performance score (like a z-score) for each participant. compalab.orgdemarcheiso17025.com

Regular and successful participation in PT programs provides objective evidence of a laboratory's competence and helps identify potential systematic errors or biases in their analytical procedures. europa.euyoutube.com ISO/IEC 17025, the international standard for the competence of testing and calibration laboratories, requires participation in such programs where available and appropriate. compalab.orglabsertchemical.com These exercises are vital for building confidence in data used for national and international environmental regulations. pacelabs.comeuropa.eu

Table 3: Key Elements of a Quality Assurance Program for Herbicide Analysis

QA/QC ElementPurposeExample Application for this compoundReference
Quality Assurance Project Plan (QAPP)To document the procedures and quality controls for a specific data collection project.A QAPP for monitoring this compound levels in a watershed post-application. epa.gov
Certified Reference Material (CRM)To ensure accuracy and traceability of measurements; used for calibration.Using a CRM of this compound in a known solvent to create a calibration curve. phenova.comfishersci.com
Method BlankTo assess contamination introduced during sample preparation and analysis.An aliquot of analyte-free water or soil carried through the entire analytical process. nih.gov
Matrix SpikeTo evaluate the effect of the sample matrix on the analytical method's accuracy.A known amount of this compound is added to an actual environmental sample before extraction. nih.gov
Proficiency Testing (PT) / Inter-laboratory Comparison (ILC)To assess laboratory performance and ensure comparability of data between labs.Analysis of a soil sample with an unknown concentration of this compound provided by a PT scheme organizer. europa.eucompalab.org

Theoretical Frameworks and Predictive Modeling in 2,4,5 T 2 Octyl Ester Environmental Science

Environmental Fate and Transport Models for Organic Esters

The environmental behavior of 2,4,5-T-2-octyl ester, a member of the chlorophenoxy acid ester herbicide family, is governed by a complex interplay of physical, chemical, and biological processes. cdc.gov Understanding its fate and transport is crucial for assessing potential environmental exposure and impact. Models for organic esters like this compound are designed to predict their movement and persistence in various environmental compartments, including soil, water, and air. cdc.govastm.org

A primary factor in the environmental fate of this compound is its rapid hydrolysis to the parent acid, 2,4,5-T. taylorfrancis.com This transformation is a key consideration in fate and transport models, as the ester and acid forms exhibit different properties. Esters of 2,4,5-T are generally insoluble in water but soluble in oils, while the acid form has higher water solubility. healthandenvironment.orgpic.int The rate of hydrolysis can be influenced by factors such as soil moisture and temperature, with the conversion to the acid potentially occurring within a day under favorable conditions. taylorfrancis.comjuniperpublishers.com

Models for phenoxy herbicide esters must also account for their significant adsorption to soil particles and organic matter. taylorfrancis.com The extent of adsorption tends to increase with the size of the alcohol group in the ester. taylorfrancis.com This process can retard the movement of the compound through the soil profile, reducing the potential for leaching into groundwater. healthandenvironment.orgoregonstate.edu However, 2,4,5-T itself is considered moderately mobile in sandy and clay soils. healthandenvironment.org

Volatility is another important transport pathway, particularly for ester formulations. healthandenvironment.orgnih.gov Application methods, such as aerial spraying, can lead to the release of vapors and fine droplets into the atmosphere, allowing for potential long-range transport. pic.intnih.gov Environmental fate models incorporate parameters like vapor pressure and Henry's Law constant to estimate the extent of volatilization.

Interactive Table: Key Parameters in Environmental Fate and Transport Models for this compound

ParameterDescriptionRelevance to this compound
Hydrolysis Rate The rate at which the ester is converted to its parent acid (2,4,5-T) in the presence of water.High; esters of 2,4,5-T generally hydrolyze within a few days. healthandenvironment.org
Soil Adsorption Coefficient (Koc) A measure of the tendency of the compound to bind to soil organic carbon.High for the ester form, influencing its mobility in soil. taylorfrancis.com
Vapor Pressure The pressure exerted by the vapor of the compound in equilibrium with its solid or liquid phase.Moderate; influences the potential for volatilization and atmospheric transport. healthandenvironment.org
Water Solubility The maximum amount of the compound that can dissolve in water.Low for the ester form, higher for the acid form. healthandenvironment.orgpic.int
Degradation Half-life The time it takes for half of the initial amount of the compound to degrade.Relatively short for both the ester and acid forms in various media. healthandenvironment.org

Kinetic Modeling of Degradation Processes in Various Media

Kinetic models are essential tools for quantifying the rates of degradation of this compound in different environmental media, such as soil and water. These models describe the change in concentration of the compound over time due to various degradation processes, including chemical hydrolysis and microbial biodegradation. nih.govnih.gov

The degradation of phenoxy herbicides like 2,4,5-T often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. researchgate.net However, the degradation kinetics can be more complex and may be influenced by a variety of environmental factors. nih.govresearchgate.net

In soil, the degradation of 2,4,5-T and its esters is primarily a biological process mediated by soil microorganisms. healthandenvironment.orgnih.gov Several bacterial genera, including Burkholderia, Nocardioides, and Sphingomonas, have been identified as capable of degrading 2,4,5-T. frontiersin.org The rate of biodegradation can be influenced by factors such as soil type, temperature, moisture content, and the availability of other carbon sources. juniperpublishers.comfrontiersin.org Kinetic models for biodegradation often incorporate Monod kinetics, which relate the rate of degradation to both the substrate concentration and the microbial population density.

In aquatic environments, both hydrolysis and photolysis (degradation by sunlight) can contribute to the breakdown of 2,4,5-T esters. pic.int The rate of hydrolysis is pH-dependent. Photodegradation is influenced by the intensity of solar radiation and the presence of photosensitizing substances in the water. Kinetic models for these processes typically use rate constants that are specific to the given environmental conditions.

Studies on the degradation of the parent acid, 2,4,5-T, have shown that it can be effectively degraded under both aerobic and anaerobic conditions. nih.gov For instance, in one study, soil contaminated with 2,4,5-T showed a 68% reduction in concentration after six months of treatment in an active landfill. nih.gov Fungi have also been shown to play a role in the degradation of 2,4-D and 2,4,5-T. nih.gov

Interactive Table: Factors Influencing Degradation Kinetics of this compound

FactorMediaInfluence on Degradation RateKinetic Model Consideration
Microbial Population SoilIncreased microbial activity generally leads to faster biodegradation. frontiersin.orgMonod kinetics, biomass growth models.
Temperature Soil, WaterHigher temperatures generally increase the rate of both chemical and biological degradation up to an optimum. taylorfrancis.comjuniperpublishers.comArrhenius equation to model temperature dependence of rate constants.
pH WaterAffects the rate of chemical hydrolysis.pH-dependent rate constants.
Sunlight WaterCan lead to photolytic degradation of the compound. pic.intPhotolysis rate constants, quantum yield.
Soil Moisture SoilAffects microbial activity and the rate of hydrolysis. juniperpublishers.comWater content as a variable in the kinetic model.

Quantitative Structure-Activity Relationship (QSAR) Applications to Ester Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or environmental fate. ijnrd.orgsysrevpharm.org For this compound and other phenoxy herbicides, QSAR can be used to predict properties such as toxicity, biodegradability, and environmental mobility based on their molecular descriptors. ijnrd.orgresearchgate.net

QSAR models are built by developing a mathematical relationship between a set of molecular descriptors and an observed activity or property. sysrevpharm.orgfrontiersin.org These descriptors can be physicochemical (e.g., logP, water solubility), electronic (e.g., partial charges), or topological (e.g., molecular connectivity indices). ijnrd.orgnih.gov

In the context of this compound, QSAR can be applied to:

Predict toxicity: By correlating structural features with toxicological data from similar compounds, QSAR can estimate the potential toxicity of the ester to various organisms. researchgate.net

Estimate biodegradability: QSAR models can predict the likelihood and rate of biodegradation by identifying structural motifs that are either susceptible or resistant to microbial attack.

Model environmental partitioning: Descriptors such as the octanol-water partition coefficient (logP) can be used to predict how the ester will distribute between different environmental compartments, such as water and sediment. acs.org

The development of a robust QSAR model requires a reliable dataset of compounds with known activities and a diverse set of calculated molecular descriptors. frontiersin.orgacs.org Statistical methods such as multiple linear regression and machine learning algorithms are then used to build the predictive model. sysrevpharm.orgnih.gov The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model development. frontiersin.org

For phenoxy herbicide esters, the length and branching of the ester alkyl chain are important structural features that can be incorporated into QSAR models to predict their behavior. taylorfrancis.com

Interactive Table: Examples of Molecular Descriptors Used in QSAR for Ester Herbicides

Descriptor TypeExample DescriptorProperty Predicted
Physicochemical LogP (Octanol-Water Partition Coefficient)Bioaccumulation potential, soil adsorption. acs.org
Electronic Partial Atomic ChargesReactivity, sites of potential metabolic attack. nih.gov
Topological Molecular Connectivity IndicesWater solubility, boiling point.
Steric Molar RefractivityBinding affinity to biological receptors.
Quantum Chemical HOMO/LUMO EnergiesChemical reactivity, susceptibility to oxidation/reduction.

Integration of this compound Dynamics into Biogeochemical Cycling Models

Biogeochemical cycling models describe the movement and transformation of elements and compounds through the Earth's systems, including the atmosphere, hydrosphere, lithosphere, and biosphere. researchgate.nettylerbarnum.com Integrating the dynamics of a synthetic compound like this compound into these models is crucial for understanding its long-term environmental impact and its potential to interact with natural cycles. researchgate.netresearchgate.net

Halogenated organic compounds, such as this compound, have become a significant component of the global biogeochemical cycle of halogens, particularly chlorine. researchgate.nettylerbarnum.com While there are natural sources of halogenated organic compounds, anthropogenic releases have significantly altered these cycles. researchgate.net

Integrating this compound into biogeochemical models requires consideration of the following processes:

Long-range transport: The ester's volatility allows for atmospheric transport, potentially leading to its deposition in remote ecosystems far from its point of application. nih.gov

Transformation and degradation: The hydrolysis of the ester to 2,4,5-T and the subsequent degradation of the acid are key transformations that must be included in the model. taylorfrancis.comoregonstate.edu The degradation products themselves may have their own environmental fate and effects. oregonstate.edu

Interaction with organic matter: The adsorption of the ester and its acid metabolite to soil and sediment organic matter affects their bioavailability and mobility. taylorfrancis.comoregonstate.edu

Bioaccumulation: While significant bioaccumulation of 2,4,5-T is not expected, models may still consider its potential to enter food chains. healthandenvironment.org

The widespread presence of halogenated hydrocarbons in various environmental compartments, including groundwater, surface water, and soils, highlights the importance of understanding their biogeochemical cycling. researchgate.net The natural halogenation and dehalogenation processes in the environment can also influence the fate of anthropogenic compounds like this compound. researchgate.nettylerbarnum.com

Research Gaps, Methodological Challenges, and Future Directions in 2,4,5 T 2 Octyl Ester Research

Refined Understanding of Long-Term Environmental Persistence and Sequestration Mechanisms

A primary research gap is the incomplete understanding of the long-term environmental persistence of 2,4,5-T-2-octyl ester and its degradation products. While it is known that 2,4,5-T is moderately persistent in the environment, with a half-life ranging from 20 to 312 days depending on conditions, the specific fate of the 2-octyl ester form requires more detailed investigation. hh-ra.org The ester is expected to hydrolyze to 2,4,5-T acid, but the rate and extent of this transformation under various environmental conditions are not fully characterized. oregonstate.edu

Furthermore, the mechanisms by which this compound and its parent acid are sequestered in soil and sediment are not completely understood. Adsorption to soil organic matter and clay particles is a known process, but the strength of this binding and the potential for future remobilization under changing environmental conditions (e.g., pH, temperature, microbial activity) are areas requiring further study. oregonstate.edu

Key Research Questions:

What are the precise degradation pathways of this compound in different soil types and aquatic environments?

How do environmental factors influence the rate of hydrolysis to 2,4,5-T acid?

What is the long-term stability of sequestered 2,4,5-T and its ester in various environmental compartments?

To what extent can sequestered residues become bioavailable over time?

Development of Novel Remediation Strategies for Contaminated Ecosystems

The historical use of this compound, particularly as a component of Agent Orange, has left a legacy of contaminated sites. juniperpublishers.comwikipedia.org Developing effective and sustainable remediation strategies for these ecosystems is a critical challenge. While natural attenuation through microbial degradation occurs, it can be a slow process. oregonstate.edu

Research into novel remediation techniques is essential. This includes exploring bioremediation approaches that utilize microorganisms with enhanced capabilities to degrade 2,4,5-T and its toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Phytoremediation, using plants to extract or degrade contaminants, also presents a promising avenue for research. Additionally, the development of in-situ chemical oxidation or reduction technologies tailored to the specific chemistry of this compound and its byproducts could offer more rapid and efficient cleanup solutions.

Potential Remediation Approaches:

Remediation StrategyDescriptionResearch Focus
Bioremediation Use of microorganisms to break down contaminants.Isolation and engineering of microbes with specific enzymatic pathways for 2,4,5-T and TCDD degradation.
Phytoremediation Use of plants to remove, contain, or render contaminants harmless.Identification of plant species capable of accumulating or metabolizing 2,4,5-T and its derivatives.
Chemical Oxidation/Reduction In-situ application of chemical agents to transform contaminants into less harmful substances.Development of targeted chemical treatments that are effective and minimize ecological side effects.

Advancements in Ultra-Trace Analytical Techniques for Environmental Profiling

Accurately assessing the extent of contamination and the effectiveness of remediation efforts requires highly sensitive analytical methods. While techniques like gas chromatography with electron capture detection (GC-ECD) and high-pressure liquid chromatography (HPLC) have been used, there is a need for advancements in ultra-trace analytical techniques. nih.gov

The development of methods with lower detection limits and higher specificity is crucial for profiling the environmental distribution of this compound, its various degradation products, and the highly toxic TCDD. nih.gov Techniques such as high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation methods can provide the necessary sensitivity and specificity to detect these compounds at environmentally relevant concentrations. Furthermore, developing field-portable analytical devices would enable rapid, on-site screening of contaminated areas.

Interdisciplinary Approaches for Comprehensive Ecosystem-Level Impact Assessments

The environmental impact of this compound extends beyond its direct toxicity. A comprehensive understanding requires interdisciplinary approaches that assess its effects at the ecosystem level. This involves collaboration between chemists, toxicologists, ecologists, and soil scientists.

Application of Systems Biology and Omics Technologies to Elucidate Microbial Interactions with this compound

Systems biology and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer powerful tools to investigate the intricate interactions between microorganisms and this compound at a molecular level. nih.govnih.govtennessee.edu These approaches can help to:

Identify key microbial players: Metagenomics can reveal the diversity of microorganisms in contaminated soils and identify species that are potentially involved in the degradation of this compound.

Elucidate degradation pathways: Transcriptomics and proteomics can identify the genes and enzymes that are upregulated in the presence of the herbicide, providing insights into the biochemical pathways of its breakdown. nih.gov

Understand microbial community responses: Metabolomics can analyze the small-molecule profiles of microbial communities to understand how they are altered by the presence of the contaminant. nih.gov

By integrating these omics datasets, researchers can build comprehensive models of how microbial communities respond to and process this compound, paving the way for the development of more effective bioremediation strategies. tennessee.eduelsevier.com

Q & A

Q. What are the optimal synthesis conditions for 2,4,5-T-2-octyl ester, and how can reproducibility be ensured?

Methodological Answer: Optimal synthesis involves selecting solvents (e.g., dichloromethane or hexane), controlling reaction temperature (40–60°C), and using catalysts like sulfuric acid. Purification via column chromatography or recrystallization is critical. To ensure reproducibility, document stoichiometric ratios, reaction times, and purification steps in detail. Journals often require such protocols in the "Experimental" section, with additional data (e.g., yield comparisons across solvent systems) in supplementary materials . For novel syntheses, provide NMR, HPLC, or GC-MS data to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural identity?

Methodological Answer: Use a combination of 1^1H/13^13C NMR for functional group confirmation, HPLC for purity assessment, and GC-MS for volatility profiling. For known compounds, cross-reference spectral data with literature values; for new derivatives, include elemental analysis and high-resolution mass spectrometry. Journals mandate such data in the main text for up to five compounds, with extended datasets in supplementary files .

Q. How should researchers design toxicity assays to evaluate this compound’s acute effects on aquatic organisms?

Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna 48-hour immobilization assay). Standardize parameters like pH (7.0–7.5), temperature (20°C), and dissolved oxygen (>6 mg/L). Include positive controls (e.g., potassium dichromate) and negative controls (solvent-only). Report LC50_{50} values with 95% confidence intervals and replicate experiments (n ≥ 3) to ensure statistical validity .

Q. What sampling strategies are effective for detecting this compound residues in soil matrices?

Methodological Answer: Use composite sampling (10–20 subsamples per site) to account for spatial heterogeneity. Extract residues via solid-phase extraction (SPE) with acetone-hexane mixtures. Quantify using GC-ECD or LC-MS/MS, validated via spike-and-recovery experiments (85–115% recovery). Include a table in supplementary materials detailing detection limits, recovery rates, and inter-sample variability .

Q. How can researchers efficiently review existing literature on this compound’s environmental behavior?

Methodological Answer: Use Boolean operators (e.g., "this compound" AND "degradation") in databases like PubMed or Web of Science. Filter by publication date (last 10 years) and study type (e.g., experimental vs. review). Organize findings into a table comparing degradation half-lives, metabolites, and environmental matrices (water, soil) for cross-study analysis .

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Advanced Research Questions

Q. How can contradictions in environmental persistence data for this compound across studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis to identify methodological disparities (e.g., extraction protocols, detection limits). Replicate conflicting experiments under standardized conditions, controlling variables like soil organic matter or microbial activity. Use statistical tools (ANOVA, regression) to isolate influential factors. Open-data practices, such as sharing raw datasets, enable peer validation and reduce reproducibility crises .

Q. What experimental designs effectively model long-term ecological impacts of this compound in agricultural systems?

Methodological Answer: Implement microcosm studies simulating field conditions (e.g., crop rotation, irrigation cycles). Monitor metabolite accumulation (e.g., 2,4,5-T acid) via LC-MS over 6–12 months. Use factorial designs to test interactions between ester concentration, soil type, and microbial communities. Publish detailed protocols and raw data in repositories to support secondary analyses .

Q. How can computational modeling (e.g., QSAR) enhance predictions of this compound’s bioaccumulation potential?

Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models using descriptors like log KowK_{ow} and molecular weight. Validate predictions against experimental bioconcentration factors (BCFs) in fish or invertebrates. Use sensitivity analysis to identify critical parameters (e.g., ester hydrolysis rates). Integrate results into a table comparing predicted vs. observed BCFs across taxa .

Q. What strategies mitigate interference from co-contaminants when analyzing this compound in complex environmental samples?

Methodological Answer: Employ tandem mass spectrometry (MS/MS) for selective ion fragmentation, reducing matrix effects. Validate methods via standard addition experiments in spiked environmental samples. Use principal component analysis (PCA) to differentiate ester-specific signals from background noise. Document interference thresholds and detection limits in supplementary materials .

Q. How should researchers address ethical and data-sharing challenges in studies involving this compound’s human health risks?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for toxicological datasets. Anonymize human biomonitoring data via aggregation (e.g., reporting group means ± SD). Consult institutional review boards (IRBs) for ethical approvals and data protection offices for GDPR/CCPA compliance. Publish de-identified datasets in trusted repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.